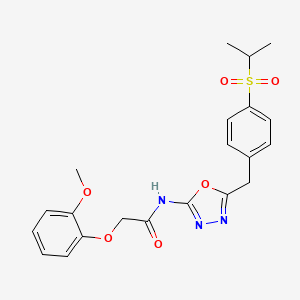

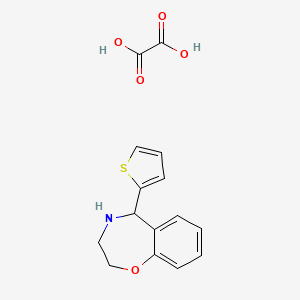

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their potential antibacterial properties. Two papers discuss the synthesis of closely related compounds to 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one. The first paper describes the synthesis of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulfur arylation reaction, which is a method that could potentially be adapted for the synthesis of the compound . The second paper reports the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one using the S-arylation method, noted for its simplicity and high conversion rates with short reaction times . These methods provide a foundation for the synthesis of similar quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for understanding their potential interactions with bacterial targets. The first paper reports a monoclinic system with space group P21/c and refined crystal structure parameters, which could be indicative of the structural characteristics of similar compounds . The second paper describes an orthorhombic system with space group P212121, providing another perspective on the possible crystal structure of quinazolinone derivatives . These structural analyses are essential for the design of new compounds with improved antibacterial activity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one, they do provide insights into the reactivity of similar compounds. The antibacterial evaluations suggest that these compounds can interact with bacterial strains, which implies that the compound may also exhibit similar reactivity . Understanding the chemical reactions is vital for optimizing antibacterial efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, space groups, and unit cell parameters. The first paper details a compound with a monoclinic system and specific unit cell parameters, which contribute to its physical properties . The second paper describes a compound with an orthorhombic system and its own unique set of unit cell parameters . These properties, including the temperature at which the structures were analyzed, are important for predicting the stability and solubility of the compound .

Applications De Recherche Scientifique

Antimicrobial Activity

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been investigated for their potential as antimicrobial agents. Research indicates that novel fluorine-containing derivatives exhibit significant in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This includes organisms such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The compounds demonstrated noteworthy antimicrobial activity, attributed to their structural pharmacophores and heterocyclic systems (Desai, Vaghani, & Shihora, 2013).

Antifungal and Antiviral Applications

Further studies on 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one derivatives have explored their antifungal activities, showcasing effectiveness against various fungal strains. Specifically, some derivatives have displayed high inhibitory effects on the growth of most fungi tested, indicating a potential for development as antifungal agents. Additionally, there is interest in the antiviral activities of such compounds, particularly against respiratory and biodefense viruses. Early research suggests some derivatives may inhibit the replication of viruses like avian influenza and Venezuelan equine encephalitis, highlighting a potential for use in antiviral therapies (Xu et al., 2007).

Anticancer Activity

The anticancer activity of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one derivatives has also been a subject of investigation. Some studies focus on the synthesis and evaluation of these compounds for their potential to act as inhibitors of various cancer cell lines. Initial findings suggest certain derivatives could exhibit potent anticancer activities, providing a foundation for future research into their use as cancer therapies. This includes exploring their mechanism of action and efficacy in inhibiting tumor growth and proliferation (Nowak et al., 2014).

Enzyme Inhibition

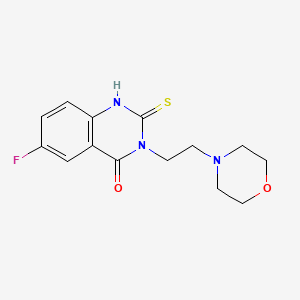

There is also interest in the role of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one derivatives as enzyme inhibitors. Research has indicated these compounds could serve as selective inhibitors for various enzymes, including histone deacetylases (HDACs). Such inhibitors have therapeutic potential in treating diseases like Alzheimer's by modulating enzyme activity to influence cellular processes. This represents a promising area for developing new treatments based on enzyme inhibition strategies (Yu et al., 2013).

Propriétés

IUPAC Name |

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S/c15-10-1-2-12-11(9-10)13(19)18(14(21)16-12)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUKBNMNLBKBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)